![molecular formula C15H19NO5 B12897863 N-Butyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide CAS No. 88258-57-5](/img/structure/B12897863.png)
N-Butyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Biological Activities
N-Butyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that compounds within the benzofuran family exhibit antimicrobial effects against various pathogens. The structural components of N-butyl derivatives enhance their interaction with microbial targets, potentially leading to effective treatments for infections .
- Anticancer Activity : Research has suggested that benzofuran derivatives can induce apoptosis in cancer cells. The presence of hydroxy and methoxy groups may enhance the compound's ability to modulate signaling pathways involved in cell death and proliferation .
- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several chemical reactions that modify the benzofuran structure to introduce the butyl group and hydroxyl/methoxy functionalities. The mechanism of action is believed to involve:
- Binding Affinity : The hydroxy and methoxy groups enhance the compound's binding affinity to specific proteins or receptors, modulating various biochemical pathways.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various benzofuran derivatives, this compound was tested against strains of E. coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Potential
Research focusing on the anticancer effects of benzofuran derivatives demonstrated that this compound induced apoptosis in colorectal cancer cells. The study utilized flow cytometry to measure cell viability and apoptosis markers, showing promising results for further development as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of N-Butyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide
- N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide
- N-Benzyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide .
Uniqueness
N-Butyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide is unique due to its specific butyl and carboxamide functional groups, which may confer distinct chemical and biological properties compared to other benzofuran derivatives .
Biological Activity
N-Butyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide is a synthetic compound belonging to the benzofuran family, notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₉N₁O₅
- Molecular Weight : Approximately 293.32 g/mol
- Functional Groups : Hydroxy group (-OH), methoxy groups (-OCH₃), and a carboxamide group (-C(O)NH₂) which contribute to its reactivity and biological interactions .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of hydroxy and methoxy groups enhances its binding affinity to proteins and enzymes, potentially modulating several biochemical pathways. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases .
- Anticancer Potential : Early research indicates cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy .
Antioxidant Activity
A study demonstrated that this compound exhibits strong antioxidant activity. It was shown to scavenge free radicals effectively, which is crucial in preventing oxidative damage in cells.
Anti-inflammatory Effects
In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines. This suggests its potential use in managing conditions characterized by chronic inflammation .
Anticancer Activity
The compound has been evaluated for its anticancer properties against several cell lines:
Cell Line | IC₅₀ (µM) | Observations |
---|---|---|
MCF7 | 12.50 | Significant cytotoxicity observed |
SF-268 | 42.30 | Induces apoptosis in cancer cells |
NCI-H460 | 3.79 | High inhibitory effect on cancer proliferation |
These results indicate that this compound could be a promising agent in cancer treatment strategies .
Case Studies
- Case Study on Anticancer Efficacy : A recent study investigated the effects of this compound on the MCF7 breast cancer cell line. Results showed that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
- Inflammation Model : In a model of acute inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, suggesting therapeutic potential in inflammatory diseases .
Properties
CAS No. |
88258-57-5 |
---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
N-butyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C15H19NO5/c1-4-5-7-16-15(18)10-11(17)14(20-3)13-9(6-8-21-13)12(10)19-2/h6,8,17H,4-5,7H2,1-3H3,(H,16,18) |
InChI Key |
NZBWXUXVJUKCCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC |
Origin of Product |
United States |
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